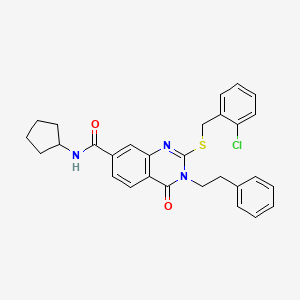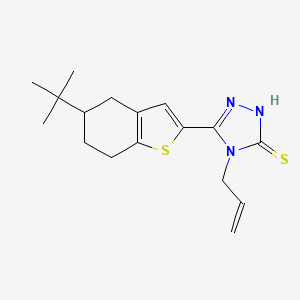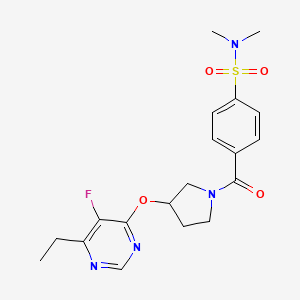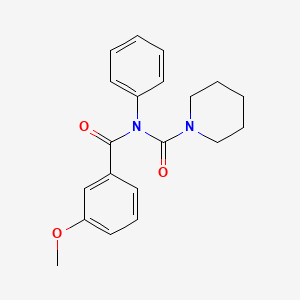
2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28ClN3O2S and its molecular weight is 518.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Central Nervous System (CNS) Acting Drugs
Research has identified various functional chemical groups that could serve as lead molecules for the synthesis of compounds with potential CNS activity. Heterocycles containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) are particularly noted for their potential effects on the CNS, ranging from depression and euphoria to convulsion effects. This indicates that compounds with similar structural features could be explored for CNS drug development (Saganuwan, 2017).
Antitumor Activity
Imidazole derivatives, including those with structural resemblance to our compound of interest, have been reviewed for their antitumor activity. Some of these compounds have progressed past preclinical testing stages, suggesting that similar compounds could be synthesized for exploring their potential in cancer therapy (Iradyan et al., 2009).
Therapeutics and Patents
The tetrahydroisoquinolines class, which shares structural motifs with the target compound, has been studied for various therapeutic activities, showing promise in cancer and CNS disorders. The US FDA's approval of certain derivatives for specific conditions marks a significant milestone in drug discovery, highlighting the potential of similar compounds in therapeutic applications (Singh & Shah, 2017).
Nutraceutical Potential Against Metabolic Syndrome
Chlorogenic acid, although structurally distinct, provides a model for the exploration of phenolic compounds in the treatment of metabolic syndrome due to its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This suggests a potential avenue for researching similar compounds for nutraceutical applications (Santana-Gálvez et al., 2017).
Radical Cyclizations in Synthesis
The control of regiochemistry in radical cyclizations, as explored in synthetic organic chemistry, has significant implications for the synthesis of physiologically active compounds, including those with potential medicinal applications. Such methodologies could be relevant for synthesizing and manipulating the structure of compounds like 2-((2-chlorobenzyl)thio)-N-cyclopentyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide for specific biological activities (Ishibashi & Tamura, 2004).
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentyl-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2S/c30-25-13-7-4-10-22(25)19-36-29-32-26-18-21(27(34)31-23-11-5-6-12-23)14-15-24(26)28(35)33(29)17-16-20-8-2-1-3-9-20/h1-4,7-10,13-15,18,23H,5-6,11-12,16-17,19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLFZORPKBIQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=CC=C4Cl)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-chlorobenzyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2651611.png)




![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)
![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)

![1-(3,4-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2651629.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2651633.png)